molecular formula C7H3ClF3NO B13417081 4-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 640296-12-4

4-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B13417081
CAS No.: 640296-12-4
M. Wt: 209.55 g/mol
InChI Key: WHWACFJPBBMJJG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to ensure efficient production. The use of specialized equipment and purification techniques is also common to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

4-(Trifluoromethyl)pyridine-2-carbonyl chloride, a compound with notable chemical properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly against specific pathogens and inflammatory responses.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This substituent enhances the electron-withdrawing capacity of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives containing the trifluoromethyl group. Specifically, compounds analogous to this compound have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The introduction of the trifluoromethyl group has been shown to enhance the efficacy of these compounds, with one study reporting an IC50 value of 5.2 μg/mL for a derivative exhibiting significant inhibition of chlamydial inclusion formation in infected cells .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural characteristics. The presence of electron-withdrawing groups, such as the trifluoromethyl substituent, has been essential for enhancing biological efficacy. A comparative analysis of various substituted pyridines indicates that modifications at specific positions can lead to significant variations in activity against targeted pathogens and inflammatory pathways.

Compound StructureTarget PathogenIC50 (μg/mL)COX Inhibition
Trifluoromethyl derivativeC. trachomatis5.2Moderate
Chlorine substituted derivativeC. trachomatis10.0Low
Celecoxib (standard)N/AN/A0.04

Case Studies

  • Chlamydial Infections : A study focused on synthesizing new sulfonylpyridine analogues reported that compounds with a trifluoromethyl group effectively inhibited C. trachomatis growth while maintaining low toxicity levels towards host cells .
  • Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyridine derivatives significantly reduced inflammation markers, indicating their potential as therapeutic agents in managing inflammatory diseases .

Properties

CAS No.

640296-12-4

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbonyl chloride

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H

InChI Key

WHWACFJPBBMJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=O)Cl

Origin of Product

United States

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